![molecular formula C12H19N3 B1317944 [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953727-70-3](/img/structure/B1317944.png)
[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Chemical Inhibition and Drug Interactions
The chemical structure of [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, due to its piperidine and pyridinyl moieties, suggests potential involvement in inhibitory interactions with cytochrome P450 (CYP) isoforms in the liver. This interaction is critical for predicting drug-drug interactions, as many marketed drugs undergo metabolism by hepatic CYP enzymes. Selective inhibition of these enzymes can decipher the involvement of specific CYP isoforms in drug metabolism, potentially aiding in the development of drugs with fewer adverse interactions (Khojasteh et al., 2011).
Receptor Binding and Pharmacophore Design
The pharmacophoric properties of arylcycloalkylamines, including structures similar to [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, highlight their significance in the development of ligands with high affinity for D2-like receptors. Such structures are involved in the synthesis of antipsychotic agents, underscoring their potential in designing drugs with improved potency and selectivity (Sikazwe et al., 2009).
Diabetes Treatment and DPP IV Inhibition
Compounds containing piperidine and pyridinyl groups are noted for their role as inhibitors of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP IV prevent the degradation of incretin molecules, thereby promoting insulin secretion. This underscores the relevance of such compounds in the development of antidiabetic drugs (Mendieta et al., 2011).
Gastrointestinal Motility Disorders
The structural similarity to cisapride, a substituted piperidinyl benzamide, indicates potential applications in treating gastrointestinal motility disorders. Cisapride is known for facilitating or restoring motility across the gastrointestinal tract without the central depressant or antidopaminergic effects common in similar drugs. This suggests that related compounds may offer novel treatments for conditions such as reflux oesophagitis and gastroparesis (McCallum et al., 1988).
Future Directions
The future directions for the study of “[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in the pharmaceutical industry . More research is needed to fully understand their mechanisms of action and to assess their safety and hazards .
properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-4-7-15(8-5-10)12-11(9-13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLSPTLVVIGPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

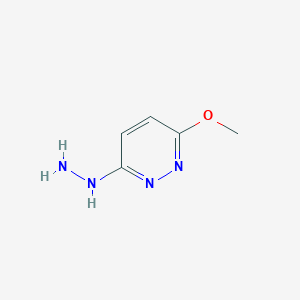
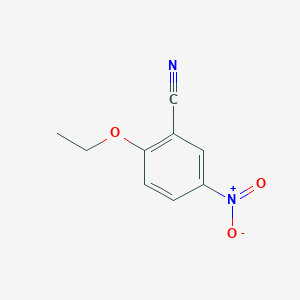
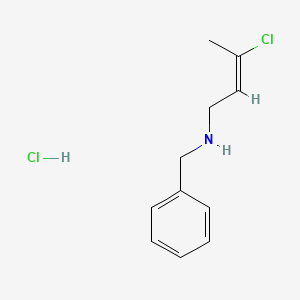
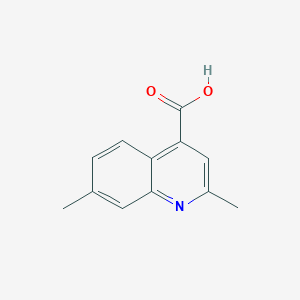

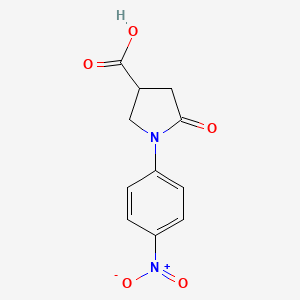
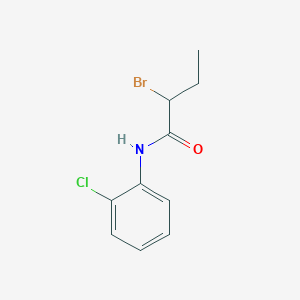
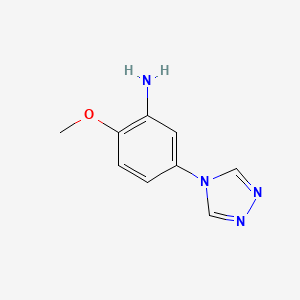
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
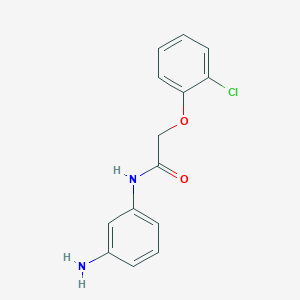
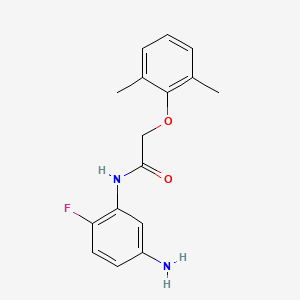

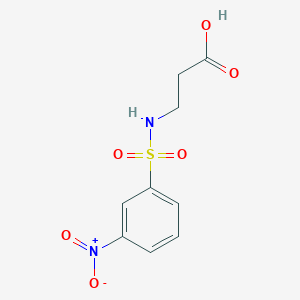
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)